molecular formula C12H13NO3 B1438863 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one CAS No. 1105195-56-9

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one

Cat. No.: B1438863
CAS No.: 1105195-56-9
M. Wt: 219.24 g/mol
InChI Key: LOBLSHPGHMIEFP-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one ( 1105195-56-9) is a high-purity synthetic small molecule with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is part of the isoquinolin-1(2H)-one class of heterocycles, which are of significant interest in medicinal chemistry and drug discovery for their diverse biological activities . Recent scientific research has identified this specific compound and its structural analogs as promising positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor (5-HT2CR) . This dual mechanism is of high research value: the compound can not only activate the receptor directly but also potentiate the effect of the native neurotransmitter, serotonin. This profile may offer a superior approach to modulating feeding behavior and managing metabolic diseases compared to traditional orthosteric agonists, potentially leading to a more favorable side-effect profile by preserving receptor signaling specificity . As such, it represents a valuable pharmacological tool for studying 5-HT2CR function in the central nervous system. Furthermore, structural analogs based on the isoquinolin-1(2H)-one scaffold have also been investigated for their potential to inhibit tankyrase enzymes and modulate the Wnt signaling pathway, indicating broader research utility in areas such as oncology . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBLSHPGHMIEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one typically involves:

  • Construction of the isoquinolinone core, often via cyclization reactions involving homophthalic anhydride and substituted amines or imines.
  • Introduction of the 2-(2-methoxyethyl) substituent through alkylation or amide coupling reactions.
  • Hydroxylation at the 5-position either by direct substitution or via precursor functional group transformations.

A key approach is the reaction of homophthalic anhydride with appropriately substituted imines or amines, which facilitates ring closure and simultaneous functionalization at positions 1, 2, and 5 of the isoquinolinone ring.

Specific Preparation Methodologies

Cyclization of Homophthalic Anhydride with Amines/Imines

  • The reaction of homophthalic anhydride with amines or imines in boiling toluene or 1,2-dichloroethane leads to isoquinolinone derivatives with high stereoselectivity.
  • For example, refluxing homophthalic anhydride with an imine precursor in toluene for about 45 minutes yields the target isoquinolinone acid intermediate, which crystallizes upon cooling.
  • The acid intermediate can be converted into the corresponding amide derivatives by reaction with amines under catalytic conditions (e.g., using G3-xantphos and cesium carbonate in 1,4-dioxane at 100 °C).
  • The reaction conditions are optimized to favor the trans isomer, but cis isomers can be isolated by varying temperature and solvent conditions.

Introduction of the 2-(2-Methoxyethyl) Side Chain

  • The 2-(2-methoxyethyl) substituent is introduced by reaction of the isoquinolinone intermediate with 2-(2-methoxyethyl) amines or through nucleophilic substitution.
  • For instance, coupling of the isoquinolinone acid intermediate with 2-(2-methoxyethyl) amide derivatives under palladium-catalyzed conditions (using G3-xantphos ligand and Cs2CO3 base) in 1,4-dioxane at 100 °C affords the desired compound in high yields (up to 95%).
  • This method ensures selective functionalization at the 2-position while preserving the hydroxy group at the 5-position.

Representative Reaction Conditions and Yields

Step Reactants & Catalysts Solvent Temperature Time Yield Notes
Cyclization of homophthalic anhydride with imine Homophthalic anhydride + imine Toluene or 1,2-DCE Reflux (~100 °C) 45 min - 24 h 75-95% Stereoselective formation of trans isomer
Amide coupling with 2-(2-methoxyethyl) amide Isoquinolinone acid + 2-(2-methoxyethyl) amide, G3-xantphos, Cs2CO3 1,4-Dioxane 100 °C 50 min - 24 h 93-99% High selectivity, champagne-colored solid obtained

Analytical Data Supporting Preparation

  • High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the formula C22H18N2O4 for related derivatives.
  • ^1H NMR spectra show characteristic multiplets and singlets corresponding to aromatic protons and methoxyethyl substituents.
  • Carbon NMR data indicate chemical shifts consistent with isoquinolinone and substituent carbons.
  • Purity and stereochemistry are confirmed by chromatographic and crystallographic methods.

Additional Notes on Hydroxylation and Functional Group Transformations

  • Hydroxylation at the 5-position can be achieved by starting from 5-hydroxy-substituted precursors such as 5-hydroxy-2-nitrobenzoic acid, which is prepared via nucleophilic aromatic substitution of 5-chloro-2-nitrobenzoic acid with sodium hydroxide or potassium hydroxide under reflux conditions.
  • The 5-hydroxy-2-nitrobenzoic acid can be further transformed into methyl esters or coupled with amines to introduce various substituents before cyclization.
  • Typical yields for hydroxylation and related transformations range from 65% to over 90%, depending on reaction conditions such as temperature, solvent, and duration.

Summary Table of Key Preparation Steps

Preparation Step Starting Materials Reaction Conditions Product Yield (%) Reference
Nucleophilic aromatic substitution to obtain 5-hydroxy-2-nitrobenzoic acid 5-Chloro-2-nitrobenzoic acid + NaOH/KOH Reflux in water, 18-72 h 5-Hydroxy-2-nitrobenzoic acid 65-96.5
Cyclization to isoquinolinone core Homophthalic anhydride + imine Reflux in toluene or DCE, 45 min - 24 h Isoquinolinone acid intermediate 75-95
Amide coupling with 2-(2-methoxyethyl) amide Isoquinolinone acid + amide, Pd catalyst 1,4-Dioxane, 100 °C, 50 min - 24 h 5-Hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one 93-99

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydroisoquinolinone derivative.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dihydroisoquinolinone derivatives.

    Substitution Products: Isoquinolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to derivatives with enhanced properties or activities.

Biology

  • Antimicrobial Properties : Research indicates that 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of isoquinolinones can inhibit the proliferation of cancer cell lines, including those associated with epidermal growth factor receptor (EGFR) pathways . Notably, certain derivatives have shown promising results in inhibiting EGFR tyrosine kinase activity, which is crucial in cancer progression.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore the therapeutic potential of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one in treating various diseases. Its mechanism of action may involve modulating cellular signaling pathways or inhibiting specific enzymes related to disease processes.
  • Neuroprotective Effects : Some studies suggest that compounds within this class may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to influence neurotransmitter levels could be beneficial in these contexts .

Industry Applications

  • Material Development : In industrial settings, 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one is utilized in developing new materials and chemical processes. Its unique chemical properties can be harnessed to create innovative products across various sectors.

Case Studies and Research Findings

  • EGFR Inhibition Study : A study on isoquinolinones indicated that specific derivatives could act as effective EGFR inhibitors. The antiproliferative activity was assessed using MTT assays against human cancer cell lines, revealing significant inhibition rates .
  • Synthesis of Derivatives : Research has focused on synthesizing various derivatives of isoquinolinones to enhance their biological activity. Modifications to the core structure have led to compounds with improved efficacy against targeted diseases .
  • Neuroprotective Research : Investigations into the neuroprotective effects of isoquinolinones have highlighted their potential use in treating neurodegenerative diseases. Experimental models have shown promising results regarding their ability to modulate neurotransmitter levels and protect neuronal cells from damage .

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and isoquinolinone core play a crucial role in its biological activity. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Bioactivity

Table 1: Key Structural Features and Reported Activities of Analogues
Compound Name Substituents Bioactivity/Application Molecular Weight (g/mol) Reference
5-Hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one 5-OH, 2-(2-methoxyethyl) Not explicitly reported (theoretical potential in cancer/neurology) ~235 (estimated) N/A
2-Phenylisoquinolin-1(2H)-one 2-Ph Anticancer (e.g., Duvelisib for CLL/SLL) ~223
5-Hydroxy-4-(2-naphthalenyl)isoquinolin-1(2H)-one 5-OH, 4-(2-naphthyl) Not explicitly reported (structural analysis) 287.31
5-Methoxyisoquinolin-1(2H)-one 5-OCH₃ Potential solubility/binding modifications 175.18
4-Bromo-5-hydroxyisoquinolin-1(2H)-one 4-Br, 5-OH Synthetic intermediate/reactivity studies 244.06
5-Amino-3-ethylisoquinolin-1(2H)-one 5-NH₂, 3-Et Unspecified bioactivity (amino group enhances H-bonding) 188.23

Substituent Effects on Pharmacological Properties

  • Hydroxyl vs. In contrast, 5-methoxy derivatives (e.g., 5-methoxyisoquinolin-1(2H)-one) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Alkyl vs. Aromatic Substituents: The 2-methoxyethyl chain in the target compound introduces moderate lipophilicity compared to 2-phenyl derivatives (e.g., Duvelisib), which are critical for anticancer activity via PI3K inhibition . Aromatic substituents like naphthyl (e.g., 5-hydroxy-4-(2-naphthalenyl)isoquinolin-1(2H)-one) may enhance π-π stacking interactions with hydrophobic enzyme pockets .

Biological Activity

5-Hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

5-Hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one belongs to the isoquinoline family, characterized by a fused bicyclic structure. Its molecular formula is C13H15NO3C_{13}H_{15}NO_3, and it features a hydroxyl group at the 5-position and a methoxyethyl group at the 2-position. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing notable inhibition zones comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes, which is crucial for its antimicrobial efficacy .

Bacterial Strain Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

Anticancer Activity

5-Hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung carcinoma). The compound's antiproliferative effects were assessed using MTT assays, showing IC50 values that indicate potent activity against these cell lines .

Cell Line IC50 (µM)
A43110
A54915

The biological activity of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death.
  • Anticancer Mechanism : It induces apoptosis through the modulation of signaling pathways, including the activation of caspases and downregulation of anti-apoptotic proteins such as survivin .

Case Studies

  • Study on Antimicrobial Activity : A comprehensive investigation was conducted on the antimicrobial effects of various isoquinoline derivatives, including 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : In another study focusing on cancer cell lines, the compound was found to significantly inhibit cell proliferation in vitro. Further analysis revealed that it could serve as a scaffold for designing novel anticancer agents targeting EGFR pathways .

Q & A

Q. What are the established synthetic routes for 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

The synthesis of isoquinolinone derivatives often employs hypervalent iodine(III) reagents (e.g., PIFA) to mediate cyclization reactions. For example, solvent polarity and temperature significantly impact regioselectivity and yield. Polar aprotic solvents like DMF enhance nucleophilic attack, favoring isoquinolinone formation, while nonpolar solvents may lead to side products. Optimization studies suggest maintaining temperatures between 60–80°C to balance reaction kinetics and stability of intermediates . Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm structural integrity, particularly distinguishing between keto-enol tautomers .

Q. How is the structural elucidation of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one validated in academic research?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. For instance, triclinic or monoclinic crystal systems (e.g., space group P1P\overline{1} or P21/cP2_1/c) are commonly observed for isoquinolinone derivatives. Computational validation using density functional theory (DFT) at the B3LYP/6-31G(d) level can corroborate experimental bond lengths and angles, resolving ambiguities in NMR assignments . Additionally, high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What biological activities are associated with the isoquinolin-1(2H)-one scaffold, and how does substitution at the 2-position modulate these effects?

The isoquinolin-1(2H)-one core is a pharmacophore in anticancer agents (e.g., Duvelisib) due to its PI3K inhibition. Substituents like the 2-methoxyethyl group enhance solubility and bioavailability while maintaining planar aromaticity for target binding. In vitro assays using cancer cell lines (e.g., chronic lymphocytic leukemia) reveal IC50_{50} values in the nanomolar range, with SAR studies emphasizing the importance of the 5-hydroxy group for hydrogen bonding with kinase active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one derivatives?

Discrepancies in 1H^1H-NMR chemical shifts (e.g., hydroxyl proton resonance) often arise from solvent-dependent tautomerism or hydrogen bonding. Deuterium exchange experiments (D2_2O shake) and variable-temperature NMR can differentiate dynamic equilibria from static conformers. For example, broadening of the OH peak at elevated temperatures indicates rapid proton exchange, while sharpening at low temperatures suggests stabilization of a single tautomer .

Q. What strategies optimize the enantioselective synthesis of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one?

Chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed C–H activation) can achieve enantiomeric excess. A Mn/Ag relay catalytic system has been reported for cyclization of ketimines with allenes, yielding prenylated isoquinolinones with >90% ee. Key factors include ligand design (e.g., Pyox ligands for Mn) and steric control at the transition state to avoid racemization .

Q. How do computational models predict the metabolic stability of 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one?

Molecular docking and MD simulations identify metabolic hotspots, such as the 5-hydroxy group’s susceptibility to glucuronidation. Enzymatic assays with human liver microsomes (HLMs) validate predictions, showing rapid Phase II metabolism. Introducing electron-withdrawing substituents at the 3-position can reduce metabolic clearance by 40–60%, as demonstrated in analogues with fluorinated side chains .

Q. What enzymatic systems interact with the isoquinolin-1(2H)-one scaffold, and how do they influence biodegradation?

Pseudomonas diminuta expresses isoquinoline 1-oxidoreductase, which hydroxylates the scaffold to form 1-oxo derivatives. This enzymatic pathway is critical for environmental degradation studies. Assays using 1,2-benzoquinone as an electron acceptor show a kcatk_{cat} of 12.4 s1^{-1}, with inhibition observed in the presence of heavy metals (e.g., Hg2+^{2+}) .

Methodological Tables

Analytical Technique Application Key Parameters Reference
X-ray CrystallographyStructural confirmationSpace group P1P\overline{1}, R1<0.05R_1 < 0.05
DFT Calculations (B3LYP)Tautomer stabilityΔG difference >10 kcal/mol
Mn/Ag Relay CatalysisEnantioselective synthesisee >90%, yield 85%
HLMs Metabolic AssayMetabolic stabilityt1/2_{1/2} = 2.3 h

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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